molecular formula C12H16O3 B15310971 4-(4-Methoxyphenyl)-3-methylbutanoic acid

4-(4-Methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B15310971
M. Wt: 208.25 g/mol
InChI Key: AOMBAVNZKYIVAD-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-methylbutanoic acid (CAS: 54961-40-9) is a substituted butanoic acid derivative featuring a 4-methoxyphenyl group at the fourth carbon and a methyl group at the third carbon of the carboxylic acid chain. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol . The compound is characterized by its SMILES structure: O=C(O)CC(C)CC1=CC=CC(OC)=C1, highlighting the methoxy (-OCH₃) substitution at the para position of the phenyl ring. This structural configuration imparts unique physicochemical properties, such as moderate acidity (predicted pKa ~4.41) and a melting point range of 153–156°C in related isomers .

The compound has been utilized in pharmaceutical synthesis, notably as a precursor for histamine H₂ receptor agonists and synthetic cannabinoid metabolites . Its reactivity in coupling reactions (e.g., with EDAC/HOBt) underscores its role in constructing complex bioactive molecules .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H16O3/c1-9(8-12(13)14)7-10-3-5-11(15-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,13,14)

InChI Key

AOMBAVNZKYIVAD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-methylbutanoic acid typically involves the reaction of 4-methoxybenzaldehyde with a suitable alkylating agent under acidic or basic conditions. One common method is the Friedel-Crafts alkylation, where 4-methoxybenzaldehyde reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxyphenyl-3-methylbutanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 4-(4-methoxyphenyl)-3-methylbutanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-Hydroxyphenyl-3-methylbutanoic acid

    Reduction: 4-(4-Methoxyphenyl)-3-methylbutanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

Key structural analogs differ in the positions of the methoxyphenyl and methyl groups, leading to distinct physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight Melting Point (°C) Key Applications References
4-(4-Methoxyphenyl)-3-methylbutanoic acid 54961-40-9 C₁₂H₁₆O₃ 4-methoxyphenyl (C4), methyl (C3) 208.25 Not reported Pharmaceutical synthesis
3-(4-Methoxyphenyl)-3-methylbutanoic acid 1136-01-2 C₁₂H₁₆O₃ 4-methoxyphenyl (C3), methyl (C3) 208.25 Not reported Unclear; potential metabolite
2-(4-Methoxyphenyl)-3-methylbutanoic acid 51632-31-6 C₁₂H₁₆O₃ 4-methoxyphenyl (C2), methyl (C3) 208.25 153–156 Gliquidone impurity
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid 1181635-62-0 C₁₂H₁₅FO₂ 4-fluoro-3-methylphenyl (C3), methyl (C3) 210.24 Not reported Intermediate in drug synthesis

Key Observations :

  • Positional Isomerism: The placement of the methoxyphenyl group (C2, C3, or C4) and methyl group significantly alters steric and electronic properties.
  • Fluorine Substitution: Introducing fluorine (as in 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid) increases electronegativity and lipophilicity, which may improve membrane permeability in drug candidates .

Physicochemical Properties

  • Acidity: The predicted pKa of 4.41 for 2-(4-Methoxyphenyl)-3-methylbutanoic acid suggests moderate acidity, comparable to other short-chain carboxylic acids. Substituents like methoxy groups can slightly decrease acidity due to electron-donating effects.
  • Thermal Stability : The melting point range of 153–156°C for the C2-substituted isomer contrasts with unreported values for the C3 and C4 isomers, implying differences in crystallinity and intermolecular interactions.

Biological Activity

4-(4-Methoxyphenyl)-3-methylbutanoic acid, also referred to as a derivative of methoxyphenyl compounds, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to exert its effects through the following mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory pathways, although specific pathways remain to be fully elucidated.
  • Anticancer Potential : Research indicates that derivatives of methoxyphenyl compounds can affect cancer cell proliferation and induce apoptosis in various cancer cell lines.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the methoxy and methyl groups significantly influence its potency and selectivity. For instance:

Substituent Effect on Activity
Methoxy GroupEnhances lipophilicity and cellular uptake
Methyl GroupModulates binding affinity to target proteins

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial properties of various methoxyphenyl derivatives, including this compound. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
  • Anticancer Activity :
    In vitro studies showed that this compound induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. The compound was found to activate caspase pathways, leading to programmed cell death .
  • Anti-inflammatory Effects :
    A recent investigation into the anti-inflammatory properties revealed that this compound inhibited the expression of pro-inflammatory cytokines (TNF-alpha and IL-6) in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

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